Cas no 2396069-74-0 (N-(cyanomethyl)-2-2,2-dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-ylacetamide)

N-(cyanomethyl)-2-[2,2-dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]acetamide is a specialized piperazine derivative featuring a trifluoroethyl group and a cyanomethyl acetamide moiety. This compound exhibits potential utility in medicinal chemistry and pharmaceutical research due to its unique structural framework, which combines steric hindrance (dimethyl groups) with electron-withdrawing properties (trifluoroethyl group). The presence of the cyanomethyl acetamide functionality enhances its reactivity, making it a versatile intermediate for further derivatization. Its well-defined molecular architecture suggests applications in the development of bioactive molecules, particularly in targeting specific enzyme or receptor interactions. The compound's stability and synthetic accessibility further underscore its value in exploratory drug discovery and mechanistic studies.
N-(cyanomethyl)-2-2,2-dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-ylacetamide structure
2396069-74-0 structure
Product name:N-(cyanomethyl)-2-2,2-dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-ylacetamide
CAS No:2396069-74-0
MF:C12H19F3N4O
MW:292.300672769547
CID:6080633
PubChem ID:154739162

N-(cyanomethyl)-2-2,2-dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(cyanomethyl)-2-2,2-dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-ylacetamide
    • Z1591666849
    • 2396069-74-0
    • N-(cyanomethyl)-2-[2,2-dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]acetamide
    • EN300-26683207
    • Inchi: 1S/C12H19F3N4O/c1-11(2)8-18(9-12(13,14)15)5-6-19(11)7-10(20)17-4-3-16/h4-9H2,1-2H3,(H,17,20)
    • InChI Key: KOOJEOOJRYWBNB-UHFFFAOYSA-N
    • SMILES: FC(CN1CCN(CC(NCC#N)=O)C(C)(C)C1)(F)F

Computed Properties

  • Exact Mass: 292.15109573g/mol
  • Monoisotopic Mass: 292.15109573g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 399
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.4Ų
  • XLogP3: 0.9

N-(cyanomethyl)-2-2,2-dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-ylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26683207-0.05g
N-(cyanomethyl)-2-[2,2-dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]acetamide
2396069-74-0 95.0%
0.05g
$212.0 2025-03-20

Additional information on N-(cyanomethyl)-2-2,2-dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-ylacetamide

Professional Introduction to N-(cyanomethyl)-2,2,2-dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-ylacetamide (CAS No: 2396069-74-0)

N-(cyanomethyl)-2,2,2-dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-ylacetamide is a sophisticated chemical compound that has garnered significant attention in the field of pharmaceutical research and development. With a CAS number of 2396069-74-0, this compound represents a unique blend of structural complexity and potential therapeutic applications. Its molecular structure incorporates several key functional groups, including a cyanomethyl group and a trifluoroethyl side chain, which contribute to its distinctive chemical properties and reactivity.

The N-(cyanomethyl) moiety in the compound's name is particularly noteworthy due to its role as a versatile intermediate in organic synthesis. This group is known for its ability to participate in various chemical reactions, such as nucleophilic substitution and condensation reactions, making it a valuable component in the synthesis of more complex molecules. The presence of the cyano group also introduces a polar character to the molecule, enhancing its solubility in polar solvents and facilitating interactions with biological targets.

The 2,2,2-dimethyl piperazine ring provides the compound with additional steric hindrance and electronic stability. Piperazine derivatives are well-documented for their pharmacological activity, often serving as key structural motifs in drugs targeting central nervous system disorders. The incorporation of the trifluoroethyl group further modulates the compound's pharmacokinetic properties by introducing fluorine atoms, which are known to enhance metabolic stability and binding affinity.

In recent years, there has been growing interest in the development of novel piperazine-based compounds for their potential applications in treating neurological and psychiatric disorders. The specific combination of functional groups in N-(cyanomethyl)-2,2,2-dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-ylacetamide positions it as a promising candidate for further investigation. Researchers have been exploring its potential as an intermediate in the synthesis of more complex pharmacophores that could target specific neurotransmitter systems.

The use of fluorinated alkanes like the trifluoroethyl group is particularly significant in modern drug design. Fluorine atoms can influence the electronic properties of molecules, leading to improved binding affinity and selectivity. This has been demonstrated in various drug candidates where fluorine substitution has enhanced their efficacy and reduced side effects. The presence of multiple fluorine atoms in the trifluoroethyl group may contribute to increased metabolic stability and resistance to enzymatic degradation.

The synthesis of N-(cyanomethyl)-2,2,2-dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-ylacetamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the N-(cyanomethyl) group typically involves cyanation reactions or nucleophilic addition to an aldehyde or ketone precursor. The subsequent functionalization of the piperazine ring with the trifluoroethyl group often employs Grignard reactions or other organometallic transformations to achieve high yields and purity.

The compound's potential applications extend beyond traditional pharmaceuticals. Its unique structural features make it a valuable tool in chemical biology studies, where it can be used to probe enzyme mechanisms and interactions with biological targets. The ability to modify both the nitrogen-containing heterocycle and the side chains allows researchers to fine-tune its properties for specific experimental needs.

In conclusion, N-(cyanomethyl)-2,2,2-dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-ylacetamide (CAS No: ) represents a fascinating example of how structural complexity can lead to novel pharmacological opportunities. Its combination of functional groups and unique substituents positions it as a promising candidate for further research in drug discovery and chemical biology. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a crucial role in advancing therapeutic strategies.

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